3,4-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide
Description
The compound 3,4-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide is a benzamide derivative featuring a pyrazolo[3,4-d]pyrimidine core linked to a pyrazole ring. The 3,4-difluorobenzamide substituent introduces electron-withdrawing fluorine atoms, which may enhance binding interactions and metabolic stability compared to non-fluorinated analogues.
Properties
IUPAC Name |
3,4-difluoro-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N7O/c1-13-9-19(28-22(32)14-7-8-17(23)18(24)10-14)31(29-13)21-16-11-27-30(20(16)25-12-26-21)15-5-3-2-4-6-15/h2-12H,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVHHODVNZBWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine structures have been studied for anticancer activity as topoisomerase ii alpha inhibitors and inhibitors of an Hh signaling cascade. These targets play crucial roles in cell division and growth, making them important targets for anticancer therapies.
Mode of Action
This inhibition could lead to disruption of cell division and growth, particularly in cancer cells.
Biological Activity
3,4-Difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide is a complex compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, particularly in the context of cancer therapy and kinase inhibition. The structure of this compound suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound has the following structural formula:
This structure includes:
- Two fluorine atoms at the 3 and 4 positions.
- A pyrazolo[3,4-d]pyrimidine core , which is known for its ability to mimic purines and interact with ATP-binding sites on kinases.
- An amide functional group , which can enhance solubility and bioavailability.
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activities. For instance, studies have shown that derivatives of this scaffold can act as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.
-
Inhibition of EGFR :
- A recent study demonstrated that pyrazolo[3,4-d]pyrimidine derivatives showed inhibitory effects on EGFR with IC50 values ranging from 0.016 µM to 24 µM against various cancer cell lines including A549 (lung cancer) and HCT-116 (colon cancer) cells .
- Compound 12b was highlighted for its potent activity against both wild-type and mutant forms of EGFR, indicating its potential as a therapeutic agent in resistant cancer types.
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Mechanism of Action :
- The mechanism involves competitive inhibition at the ATP-binding site of EGFR, leading to reduced phosphorylation and downstream signaling that promotes cell proliferation and survival. Molecular docking studies have confirmed favorable binding interactions between these compounds and the kinase domain of EGFR .
Other Biological Activities
In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines have shown:
- Antiparasitic and Antifungal Activity : Some derivatives have demonstrated effectiveness against various parasites and fungi, suggesting a broader pharmacological profile beyond oncology .
- Anti-inflammatory Effects : There is emerging evidence that these compounds may also possess anti-inflammatory properties, although further studies are needed to elucidate these effects fully.
Case Study 1: Anticancer Efficacy
In a study involving compound 5i , researchers observed significant tumor growth inhibition in MCF-7 breast cancer models. The compound induced apoptosis and inhibited cell migration while causing cell cycle arrest at the G2/M phase .
| Compound | IC50 (µM) | Cell Line | Effect |
|---|---|---|---|
| 5i | 0.3 | MCF-7 | Tumor growth inhibition |
| 12b | 0.016 | A549 | Apoptosis induction |
| 12b | 0.236 | HCT-116 | Cell cycle arrest |
Case Study 2: Molecular Docking Studies
Molecular docking studies for compound 12b revealed critical interactions with residues in the ATP-binding site of EGFR, supporting its design as a potent inhibitor. The binding affinity was significantly higher compared to traditional EGFR inhibitors like erlotinib .
Comparison with Similar Compounds
Core Modifications and Substituent Variations
The following table summarizes key structural features and available data for the target compound and its analogues:
Key Observations
This may improve target affinity or metabolic stability .
Aromatic Substituents :
- The phenyl group in the target compound contrasts with the 2,3-dimethylphenyl in , which adds steric bulk and lipophilicity. Dimethyl groups may hinder binding in compact active sites.
- The 3-chlorophenyl substituent in increases lipophilicity and may influence pharmacokinetics through enhanced membrane permeability.
Core Heterocycle Modifications: Replacing pyrazolo[3,4-d]pyrimidine with thieno[3,2-d]pyrimidine (as in ) alters π-π stacking and solubility.
Chromenone Hybrids: The chromen-4-one derivative in introduces a fused benzopyran ring, expanding the pharmacophore for multi-kinase inhibition but increasing molecular weight (~589 vs. ~460 for the target).
Implications for Drug Design
- Electron-Withdrawing Groups : Fluorine atoms in the benzamide ring (target compound and ) may improve binding to kinases by stabilizing charge-transfer interactions.
- Steric Effects : Bulky substituents (e.g., 2,3-dimethylphenyl in ) could reduce off-target interactions but limit accessibility to buried active sites.
- Solubility vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
